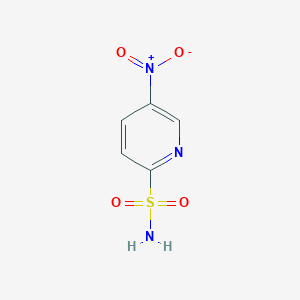

5-Nitropyridine-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

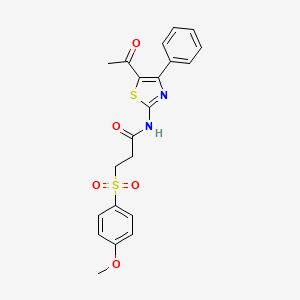

5-Nitropyridine-2-sulfonamide is a chemical compound with a molecular weight of 237.62 . It is a powder at room temperature . The compound is part of the sulfonamide group, which forms the basis of several groups of drugs .

Synthesis Analysis

The synthesis of nitropyridine compounds has been explored in various studies . For instance, reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt have been investigated, where substitution of the sulfonate group by oxygen, nitrogen, and halogen nucleophiles has been attempted . This approach has led to the formation of various 2-substituted-5-nitropyridines .Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-5-nitropyridine-2,4-dinitrophenol, has been elucidated by single-crystal X-ray diffraction analysis . The compound belongs to a monoclinic system with a centrosymmetric space group P2 1 / n .Chemical Reactions Analysis

Reactions of 5-nitropyridine-2-sulfonic acid have been studied, where substitution of the sulfonate group by oxygen, nitrogen, and halogen nucleophiles has been attempted . This approach has led to the formation of various 2-substituted-5-nitropyridines .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is part of the sulfonamide group, which forms the basis of several groups of drugs .Applications De Recherche Scientifique

Anticoccidial Activity

5-Nitropyridine-2-sulfonamide derivatives have demonstrated significant anticoccidial activity. Studies reveal that nitropyridinesulfonamides and their bioisosteres are active against Eimeria tenella, with optimal activity observed in sulfonamide and its lower N-alkyl derivatives. The activity is noted in the sporozoite and the first schizogony stages of the parasite's life cycle (Morisawa et al., 1980).

Synthesis of Sulfonamide Derivatives

The compound has been used in the synthesis of various N1- and N4-substituted sulfonamides. These derivatives are obtained through the condensation of 2-chloro-5-nitropyridine with different sulfonamides, indicating the compound's utility in producing a range of sulfonamide-based molecules (El-Basil et al., 1969).

Substitution Reactions and Derivative Synthesis

Substitution reactions of 5-nitropyridine-2-sulfonic acid lead to the synthesis of various substituted pyridines. These reactions involve substituting the sulfonate group with different nucleophiles, showcasing the compound's versatility in organic synthesis (Bakke & Sletvold, 2003).

Carbonic Anhydrase Inhibitor Synthesis

Derivatives of this compound have been synthesized for their inhibitory effects on human carbonic anhydrase isoforms. These derivatives demonstrate potential as pharmacological agents due to their inhibitory activity against medically relevant carbonic anhydrase isoforms (Esirden et al., 2015).

Pharmacological Evaluation

This compound analogues have been synthesized and evaluated for their potential as cyclooxygenase-2 selective inhibitors. These compounds show promise as anti-inflammatory agents, with some demonstrating significant pharmacological activity (Julémont et al., 2004).

Synthesis and Toxicological Activity

The compound's derivatives have also been explored for antimicrobial activities. Synthesis of novel sulfonamides from 5-nitroindazole and their toxicological evaluation reveal potential as antimicrobial agents (Cheptea et al., 2017).

Mécanisme D'action

Sulfonamides, including 5-Nitropyridine-2-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

5-nitropyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCFZPAJPRESBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2650642.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![N-(3-acetylphenyl)-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2650647.png)

![N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2650649.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2650650.png)

![6-chloro-N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2650657.png)

![3,4,5-Trimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2650661.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine](/img/structure/B2650663.png)